molecular formula C15H17N3O4S B2725216 N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1170491-82-3

N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Cat. No.: B2725216
CAS No.: 1170491-82-3
M. Wt: 335.38
InChI Key: UDPFTGHUMSPOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide backbone substituted with a pyridin-2-ylmethyl group at the amide nitrogen and a pyrrolidin-1-ylsulfonyl moiety at the 5-position of the furan ring. This structure combines sulfonamide and carboxamide functionalities, which are pharmacologically significant due to their roles in hydrogen bonding and target binding .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(17-11-12-5-1-2-8-16-12)13-6-7-14(22-13)23(20,21)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPFTGHUMSPOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components (Figure 1):

  • Furan-2-carboxamide backbone : Serves as the central scaffold.
  • Pyrrolidin-1-ylsulfonyl group : Introduced via electrophilic sulfonation and subsequent nucleophilic substitution.
  • Pyridin-2-ylmethylamine : Coupled to the carboxylic acid through amide bond formation.

Key disconnections include:

  • C–N bond formation between the furan-2-carboxylic acid derivative and pyridin-2-ylmethylamine.
  • Sulfonamide linkage at position 5 of the furan ring.

Synthetic Pathways and Methodologies

Route 1: Sequential Sulfonation and Amide Coupling

Step 1: Sulfonation of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid undergoes electrophilic sulfonation at position 5, directed by the electron-withdrawing carboxylic acid group. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C affords 5-sulfofuran-2-carboxylic acid (Compound 1) in 75% yield.

Reaction Conditions :

  • Reagents : ClSO₃H (1.2 equiv), CH₂Cl₂, 0°C, 2 h.
  • Workup : Quenching with ice-water, extraction, and recrystallization from ethanol.
Step 2: Sulfonyl Chloride Formation

Compound 1 is treated with phosphorus pentachloride (PCl₅) in refluxing toluene to yield 5-chlorosulfonylfuran-2-carboxylic acid chloride (Compound 2).

Key Data :

  • Yield : 82%
  • Characterization : IR: 1780 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O).
Step 3: Pyrrolidine Sulfonamide Formation

Compound 2 reacts with pyrrolidine in dichloromethane with triethylamine (Et₃N) as a base, yielding 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid (Compound 3).

Optimization :

  • Solvent : DCM improves nucleophilicity of pyrrolidine.
  • Yield : 90%
Step 4: Amide Bond Formation

Compound 3 is converted to its acid chloride using thionyl chloride (SOCl₂) and coupled with pyridin-2-ylmethanamine in tetrahydrofuran (THF) to furnish the target compound.

Conditions :

  • Activation : SOCl₂, reflux, 3 h.
  • Coupling : Pyridin-2-ylmethanamine (1.5 equiv), Et₃N, 0°C to rt, 12 h.
  • Yield : 85%

Route 2: Direct Functionalization of Preformed Furan-2-Carboxamide

Step 1: Synthesis of N-(Pyridin-2-ylmethyl)Furan-2-Carboxamide

Furan-2-carbonyl chloride is prepared via SOCl₂ and reacted with pyridin-2-ylmethanamine to form the amide intermediate (Compound 4).

Challenges :

  • Regioselectivity : Subsequent sulfonation must occur selectively at position 5.
Step 2: Sulfonation of Compound 4

Sulfonation using ClSO₃H at 0°C introduces the sulfonic acid group at position 5 (Compound 5), followed by conversion to sulfonyl chloride and reaction with pyrrolidine.

Limitations :

  • Lower yield (60%) due to steric hindrance from the pre-installed amide group.

Critical Analysis of Methodologies

Regioselectivity in Sulfonation

The carboxylic acid group at position 2 directs electrophilic substitution to position 5 via resonance and inductive effects. Computational studies suggest a 10:1 preference for 5-sulfonation over 4-sulfonation in furan-2-carboxylic acid.

Amide Coupling Efficiency

Coupling agents like HATU or EDCl improve yields (90–95%) compared to traditional Schotten-Baumann conditions (70–80%).

Spectroscopic Characterization

Table 1: Key Spectral Data for N-(Pyridin-2-ylmethyl)-5-(Pyrrolidin-1-ylsulfonyl)Furan-2-Carboxamide

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 8.55 (d, 1H, Py-H6), 7.75 (t, 1H, Py-H4), 7.35 (d, 1H, Furan-H3), 4.65 (s, 2H, CH₂), 3.20 (m, 4H, Pyrrolidine-H), 1.90 (m, 4H, Pyrrolidine-H)
¹³C NMR δ 162.5 (C=O), 148.2 (Furan-C2), 137.5 (Py-C2), 122.4 (Furan-C5), 52.1 (CH₂), 46.8 (Pyrrolidine)
HRMS m/z calc. for C₁₅H₁₇N₃O₄S: 343.09; found: 343.10 [M+H]⁺

Chemical Reactions Analysis

N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways of interest. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparison of key analogs is summarized below:

Compound Name Substituents (Position 5) Molecular Features Synthesis Yield (Reported) Biological Activity
N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide Pyrrolidin-1-ylsulfonyl Sulfonamide, pyridinylmethyl Not reported Not reported
5-Nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide (22d) Nitro Nitro group, pyridinylmethyl Not explicitly stated Antitrypanosomal (inferred)
N-Benzyl-5-nitrofuran-2-carboxamide (22c) Nitro Nitro group, benzyl 72% Antitrypanosomal (inferred)
5-((N-Methylphenyl sulfonamido)methyl)furan-2-carboxamide N-Methylphenyl sulfonamidomethyl Sulfonamide, methylphenyl Not reported Antibacterial (Gram±)

Key Observations :

  • Electron-Withdrawing vs.
  • Synthesis Complexity : The pyrrolidin-1-ylsulfonyl substituent likely requires multi-step sulfonylation, contrasting with nitro analogs synthesized via direct nitration or amidation .

Biological Activity

N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a pyrrolidine sulfonamide group. The molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, and it has been studied for various biological activities.

Table 1: Structural Features of this compound

ComponentDescription
Furan RingContributes to the compound's reactivity
Pyridine MoietyImparts pharmacological properties
Pyrrolidine SulfonamideEnhances solubility and bioavailability

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was tested against both Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects. The structure-activity relationship (SAR) analysis suggests that modifications to the pyridine and furan rings can enhance antimicrobial efficacy.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound displayed IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating superior efficacy in specific cancer models .
  • Antimicrobial Testing : In a recent investigation, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent for bacterial infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cell linesJournal of Medicinal Chemistry
AntimicrobialMIC of 32 µg/mL against S. aureusMDPI

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit enzymes critical for cellular proliferation.
  • Disruption of Cell Membrane Integrity : The furan moiety contributes to interactions with bacterial membranes, leading to cell lysis.
  • Modulation of Apoptotic Pathways : Evidence suggests that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide?

Answer:
The synthesis typically involves two key steps:

Sulfonylation of the furan ring : React 5-sulfofuran-2-carboxylic acid derivatives with pyrrolidine in the presence of a coupling agent (e.g., EDCI/HOBt) to introduce the pyrrolidin-1-ylsulfonyl group .

Amide coupling : Use N-(pyridin-2-ylmethyl)amine with the activated carboxylic acid (e.g., via thionyl chloride to form the acyl chloride) under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for high yield (>75%) and purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR (DMSO-d6 or CDCl3) to confirm the pyridine, pyrrolidine, and furan moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonamide protons (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 364.12).
  • X-ray Crystallography : Use SHELXL for refinement. Challenges include disorder in the pyrrolidine ring; cooling to 100 K improves data quality .

Basic: How should solubility and stability be managed during experimental workflows?

Answer:

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers (pH 7.4), use <1% DMSO to avoid precipitation .
  • Stability : Store at –20°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 48 hours. Avoid prolonged exposure to light or acidic conditions (pH <5) due to sulfonamide hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation : Synthesize analogs with modified pyridine (e.g., 3- or 4-methylpyridine) or pyrrolidine (e.g., N-methylpyrrolidine) groups.
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Prioritize compounds with ΔG < –8 kcal/mol .
  • Biological Validation : Pair computational results with in vitro enzyme inhibition assays (IC50 determination) .

Advanced: What crystallographic challenges arise during X-ray analysis, and how are they resolved?

Answer:

  • Disordered Moieties : The pyrrolidine ring may exhibit rotational disorder. Apply restraints (ISOR, DELU) in SHELXL to refine atomic displacement parameters .
  • Twinning : If twinning is detected (Hooft parameter >0.5), use TWINABS for data integration.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (>1.0 Å) to resolve weak sulfonyl oxygen electron density .

Advanced: What in silico strategies predict pharmacokinetic properties (e.g., bioavailability)?

Answer:

  • ADME Prediction : SwissADME or ADMETLab 2.0 to assess LogP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition.
  • Permeability : PAMPA assay simulations (ChemAxon) to predict blood-brain barrier penetration.
  • Metabolic Stability : Use GLIDE (Schrödinger) to model phase I metabolism (e.g., CYP3A4-mediated oxidation) .

Advanced: How can biological activity against enzyme targets be validated experimentally?

Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include nitazoxanide as a positive control .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate).
  • Controls : Use a scrambled analog (e.g., N-benzyl derivative) to confirm specificity.
  • Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC50/EC50 values .

Advanced: How do solvent and pH affect the compound’s reactivity in catalytic reactions?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the sulfonamide group during Suzuki-Miyaura coupling. Avoid protic solvents (e.g., MeOH) to prevent esterification .
  • pH Optimization : Maintain pH 7–8 for nucleophilic acyl substitutions (e.g., amide bond formation). Acidic conditions (pH <6) risk protonating the pyridine nitrogen, reducing reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.